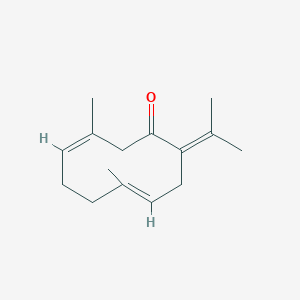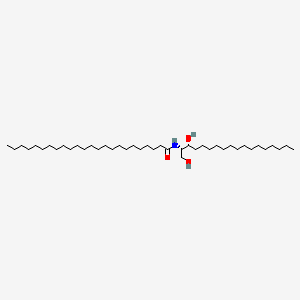
N-(tetracosanoyl)-sphinganine
Übersicht
Beschreibung
N-(tetracosanoyl)-sphinganine is a type of ceramide, a class of lipids that are key components of animal cell membranes . It is a CNS sulfolipid analogue and has potential uses as a neurite-outgrowth inhibitor and in autoimmunity studies . Its molecular weight is 892.32 Da .
Synthesis Analysis
The synthesis of N-(tetracosanoyl)-sphinganine involves complex biochemical processes. One study investigated the impact of varying the ratios of CER N-(tetracosanoyl)-sphinganine (CER NS) and CER N-(tetracosanoyl)-phytosphingosine (CER NP) on the lipid organization, lipid arrangement, and barrier functionality in skin lipid model systems . Another study described the first total synthesis of this class of plant glycolipid .Wissenschaftliche Forschungsanwendungen
Environmental Science: Biomarkers of Exposure
This compound could also serve as a biomarker in environmental science, helping to track exposure to certain chemicals or environmental conditions that alter lipid profiles in organisms.
Each of these applications is at the forefront of current scientific research, leveraging the unique properties of N-(tetracosanoyl)-sphinganine to advance knowledge and develop new therapies and technologies .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-(tetracosanoyl)-sphinganine, also known as CER N-(tetracosanoyl)-sphingosine (CER NS), is a type of ceramide (CER), which is a lipid molecule. The primary target of N-(tetracosanoyl)-sphinganine is the lipid matrix in the stratum corneum, the outermost layer of the skin . This lipid matrix plays a crucial role in the skin’s barrier function .
Mode of Action
N-(tetracosanoyl)-sphinganine interacts with other lipids in the stratum corneum, including free fatty acids and cholesterol. It forms part of the long-periodicity phase, a unique crystalline lamellar phase in the skin’s lipid matrix . The interaction of N-(tetracosanoyl)-sphinganine with these lipids contributes to the formation and maintenance of the skin’s barrier function .
Biochemical Pathways
The biochemical pathways involving N-(tetracosanoyl)-sphinganine are related to the maintenance of the skin’s barrier function. The lipid matrix in the stratum corneum, where N-(tetracosanoyl)-sphinganine is located, prevents extreme water loss and the entry of pathogens and chemicals into the body . The alteration in the ratio of different types of ceramides, including N-(tetracosanoyl)-sphinganine, is characteristic of inflammatory skin diseases .
Result of Action
The action of N-(tetracosanoyl)-sphinganine results in the maintenance of the skin’s barrier function. This suggests that the concentration of N-(tetracosanoyl)-sphinganine plays a significant role in controlling water in the stratum corneum .
Action Environment
The action of N-(tetracosanoyl)-sphinganine is influenced by the environment within the skin’s lipid matrix. Factors such as the presence and concentration of other lipids, the state of the skin (healthy or inflamed), and possibly other environmental factors like humidity and temperature, could influence the action, efficacy, and stability of N-(tetracosanoyl)-sphinganine .
Eigenschaften
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h40-41,44-45H,3-39H2,1-2H3,(H,43,46)/t40-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLYVSYSBPLDOA-WVILEFPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H85NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415278 | |
| Record name | N-(tetracosanoyl)-sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:0/24:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
6063-36-1 | |
| Record name | N-Tetracosanoylsphinganine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006063361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(tetracosanoyl)-sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-TETRACOSANOYLSPHINGANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX93WFT4UA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-methoxyphenyl)sulfonylmethyl]-N-(3-methoxypropyl)-2-furancarboxamide](/img/structure/B1234116.png)

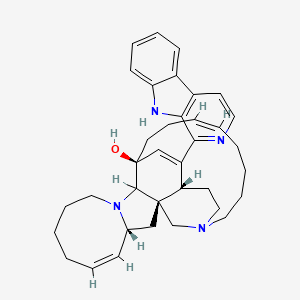
![(4E,8E,11S)-15-hydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),4,8,15,17-pentaene-3,13-dione](/img/structure/B1234121.png)
![methyl (2E)-2-[1,11,16,21-tetrahydroxy-10,20,24,29-tetramethyl-5-(2-methylprop-1-enyl)-9,25-dioxo-4,8,27,28-tetraoxapentacyclo[17.7.1.13,7.111,15.021,26]nonacosan-13-ylidene]acetate](/img/structure/B1234122.png)
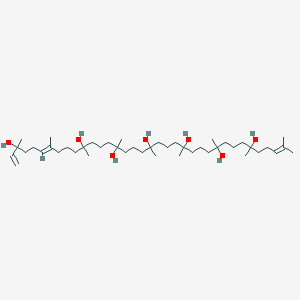

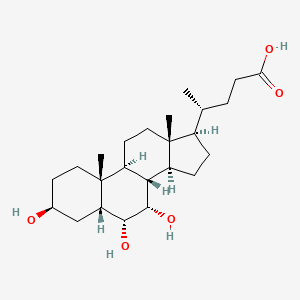
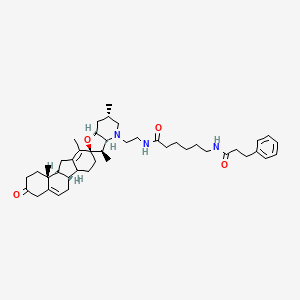
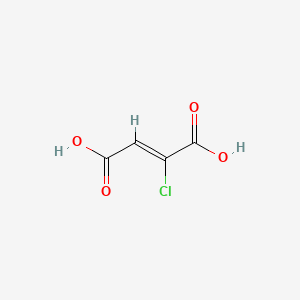
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1234134.png)
![N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1234136.png)
